![molecular formula C22H24N4O6S B2501729 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868677-21-8](/img/structure/B2501729.png)
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes the synthesis of a series of benzamide and benzene sulfonamide derivatives with antitubercular activity . The second paper focuses on a benzamide derivative with an acetoxy group, analyzing its molecular structure and antioxidant activity . These studies provide insights into the synthesis and properties of benzamide derivatives, which could be relevant to the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of aromatic ketones with aromatic aldehydes, followed by condensation with various reagents such as hydroxylamine hydrochloride, formaldehyde, and sulphanilamide . The process often requires catalysts like sodium hydroxide or potassium hydroxide and involves multiple steps, including the formation of intermediates like isoxazoline. The final products are then characterized using techniques such as IR spectroscopy, 1H NMR, and elemental analysis to confirm their structures .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations . X-ray diffraction provides information on the crystal system and lattice constants, while DFT calculations can predict geometrical parameters, vibrational frequencies, and electronic properties such as HOMO and LUMO energies. These analyses help in understanding the three-dimensional arrangement of atoms within the molecule and its electronic structure .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be assessed by investigating the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans. These theoretical calculations can predict how the molecule might interact with other chemical species and its potential chemical reactivity. For example, the antioxidant properties of a benzamide derivative were determined using the DPPH free radical scavenging test, which is a measure of the compound's ability to donate electrons and neutralize free radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their thermodynamic properties, can also be calculated using DFT. These properties include the enthalpy, entropy, and Gibbs free energy of the molecule, which are important for understanding its stability and reactivity under different conditions. The MEP and PES analyses contribute to the understanding of the molecule's chemical reactivity and potential interactions with biological targets, such as the Mycobacterium tuberculosis bacteria in the case of antitubercular activity .
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
Research has indicated that 1,3,4-oxadiazole derivatives exhibit significant in vitro antidiabetic activity, as shown through α-amylase inhibition assays. This suggests a potential application in the development of antidiabetic medications or treatments (Lalpara et al., 2021).
Anticancer Evaluation
Several studies have synthesized and characterized 1,3,4-oxadiazole derivatives to evaluate their anticancer properties. For instance, compounds have been tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazoles have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid, suggesting their application in protecting industrial equipment and infrastructure. The effectiveness of these compounds as corrosion inhibitors makes them valuable for further exploration in materials science (Ammal et al., 2018).
Antibacterial Activity
Research on 1,3,4-oxadiazole derivatives has also shown promising antibacterial activity, indicating their potential use in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for novel compounds with effective mechanisms of action (Aghekyan et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-26(14-18-7-4-12-31-18)33(28,29)19-10-8-15(9-11-19)20(27)23-22-25-24-21(32-22)16-5-3-6-17(13-16)30-2/h3,5-6,8-11,13,18H,4,7,12,14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTJZMYSPXMLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)
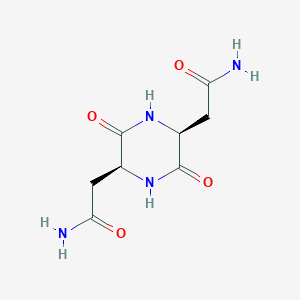
![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)
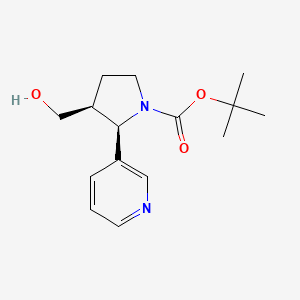
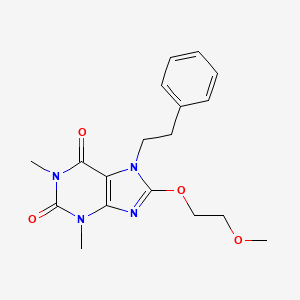
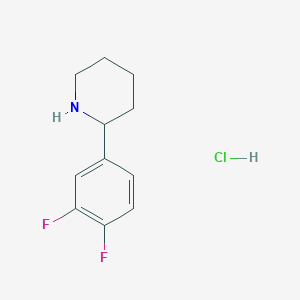
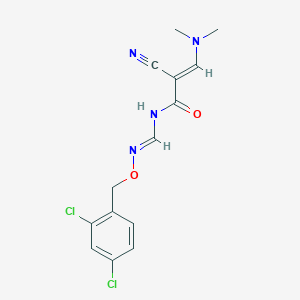
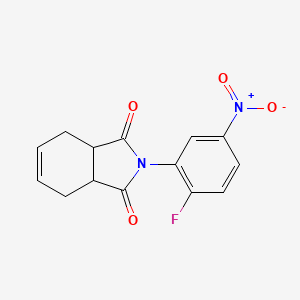
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)
![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)
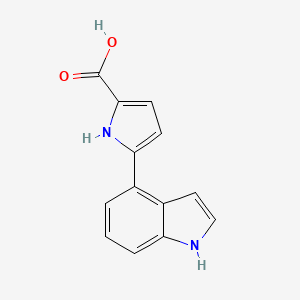

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2501669.png)